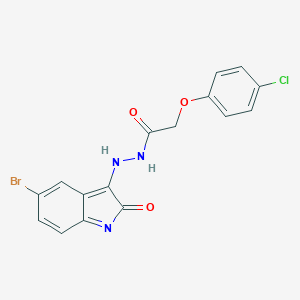![molecular formula C20H15N3O3 B246310 Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)
Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester, also known as 4-(N-pyridylcarbamoyl) benzhydrazide (PCB), is a compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and materials science. PCB is a derivative of benzhydrazide, a class of compounds that has been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of PCB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, PCB has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and downregulating anti-apoptotic proteins. PCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in tumor invasion and metastasis. In bacteria and fungi, PCB is believed to disrupt the cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
PCB has been shown to have a range of biochemical and physiological effects. In cancer cells, PCB has been shown to inhibit cell proliferation and induce apoptosis. PCB has also been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce tumor growth in animal models. In bacteria and fungi, PCB has been shown to inhibit growth and induce cell death. PCB has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
PCB has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available in large quantities. PCB is also stable under a range of conditions and can be stored for long periods of time without degradation. However, PCB has some limitations for use in lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. PCB is also relatively toxic, with a half-maximal inhibitory concentration (IC50) in the micromolar range.
Future Directions
There are several future directions for the study of PCB. In medicinal chemistry, PCB derivatives could be synthesized and tested for improved antitumor and antimicrobial activity. The use of PCB as a building block for the synthesis of novel organic materials could also be explored further. In addition, the mechanism of action of PCB could be further elucidated, and its potential use as a therapeutic agent for various diseases could be investigated. Finally, the development of new methods for the synthesis of PCB and its derivatives could be explored to improve yields and reduce costs.
Synthesis Methods
The synthesis of PCB involves the condensation of Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester(aminomethyl)benzoic acid with pyridine-3-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Figure 1). The resulting product is then esterified with phenyl chloroformate to yield PCB.
Scientific Research Applications
PCB has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, PCB has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. PCB has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. In materials science, PCB has been investigated for its potential use as a building block for the synthesis of novel organic materials, such as metal-organic frameworks (MOFs).
properties
Molecular Formula |
C20H15N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(17-7-4-12-21-14-17)23-22-13-15-8-10-18(11-9-15)26-20(25)16-5-2-1-3-6-16/h1-14H,(H,23,24)/b22-13+ |
InChI Key |
WHIOEHMATHMRLX-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)




![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)